

In-Depth Technical Guide: Methyl 3-iodo-1H-indazole-7-carboxylate

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Compound of Interest

Compound Name: Methyl 3-iodo-1H-indazole-7-carboxylate

Cat. No.: B1360855

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CAS Number: 944899-05-2

This technical guide provides a comprehensive overview of **Methyl 3-iodo-1H-indazole-7-carboxylate**, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and development. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its potential applications based on the biological activities of structurally related compounds.

Chemical and Physical Properties

Methyl 3-iodo-1H-indazole-7-carboxylate is a substituted indazole derivative. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of an iodine atom at the 3-position and a methyl carboxylate group at the 7-position provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Source |
|-------------------|--|------------------------------------|
| CAS Number | 944899-05-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C ₉ H ₇ IN ₂ O ₂ | --INVALID-LINK-- |
| Molecular Weight | 302.07 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated solvents (predicted) | General knowledge |

Synthesis and Experimental Protocols

A plausible synthetic route to **Methyl 3-iodo-1H-indazole-7-carboxylate** involves a two-step process starting from 7-methyl-indole. This pathway is based on established methodologies for the synthesis of indazoles from indoles and subsequent halogenation.[\[1\]](#)[\[2\]](#)

Step 1: Synthesis of Methyl 1H-indazole-7-carboxylate from 7-Methyl-indole

The initial step involves the conversion of 7-methyl-indole to 7-methyl-1H-indazole-3-carboxaldehyde via nitrosation, followed by oxidation to the carboxylic acid and subsequent esterification. A more direct approach to the indazole-7-carboxylate from a suitable precursor can also be envisaged. For the purpose of this guide, a detailed protocol for the synthesis of the precursor, Methyl 1H-indazole-7-carboxylate, is outlined based on analogous transformations.[\[1\]](#)[\[2\]](#)

Experimental Protocol:

- Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde: In a round-bottom flask, a solution of sodium nitrite (e.g., 8 equivalents) in deionized water and DMF is cooled to 0 °C. To this, 2 N hydrochloric acid (e.g., 2.7 equivalents) is added slowly. A solution of 7-methyl-indole (1 equivalent) in DMF is then added dropwise over a period of 2 hours at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The product is extracted with ethyl

acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.[1][2]

- Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid: The obtained aldehyde is dissolved in a mixture of tert-butanol and water. Sodium dihydrogen phosphate and 2-methyl-2-butene are added. A solution of sodium chlorite in water is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the carboxylic acid is precipitated by acidification, filtered, and dried.[1]
- Esterification to Methyl 1H-indazole-7-carboxylate: The carboxylic acid is dissolved in methanol, and a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is neutralized and extracted to yield the methyl ester.

Step 2: Iodination of Methyl 1H-indazole-7-carboxylate

The final step is the regioselective iodination at the 3-position of the indazole ring. This is a common transformation for indazoles and is typically achieved using molecular iodine in the presence of a base.[3]

Experimental Protocol:

- To a solution of Methyl 1H-indazole-7-carboxylate (1 equivalent) in DMF, potassium hydroxide (e.g., 2 equivalents) is added, and the mixture is stirred.
- A solution of iodine (e.g., 1.5 equivalents) in DMF is then added dropwise at room temperature.
- The reaction is stirred for several hours until completion (monitored by TLC).
- The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench the excess iodine.
- The precipitated product, **Methyl 3-iodo-1H-indazole-7-carboxylate**, is collected by filtration, washed with water, and dried.

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Caption: Synthetic workflow for **Methyl 3-iodo-1H-indazole-7-carboxylate**.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 3-iodo-1H-indazole-7-carboxylate** are not readily available in the public domain, the following table summarizes the expected spectroscopic characteristics based on data from analogous compounds.

| Technique | Expected Data |
|---------------------|---|
| ¹ H NMR | Aromatic protons on the indazole ring, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the N-H proton. |
| ¹³ C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester (~160-170 ppm), and the methyl carbon of the ester (~52 ppm). The carbon bearing the iodine (C3) will be significantly shifted. |
| Mass Spec (ESI-MS) | [M+H] ⁺ at m/z 303.96, [M+Na] ⁺ at m/z 325.94. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm ⁻¹), C=O stretching of the ester (~1700 cm ⁻¹), and aromatic C-H and C=C stretching. |

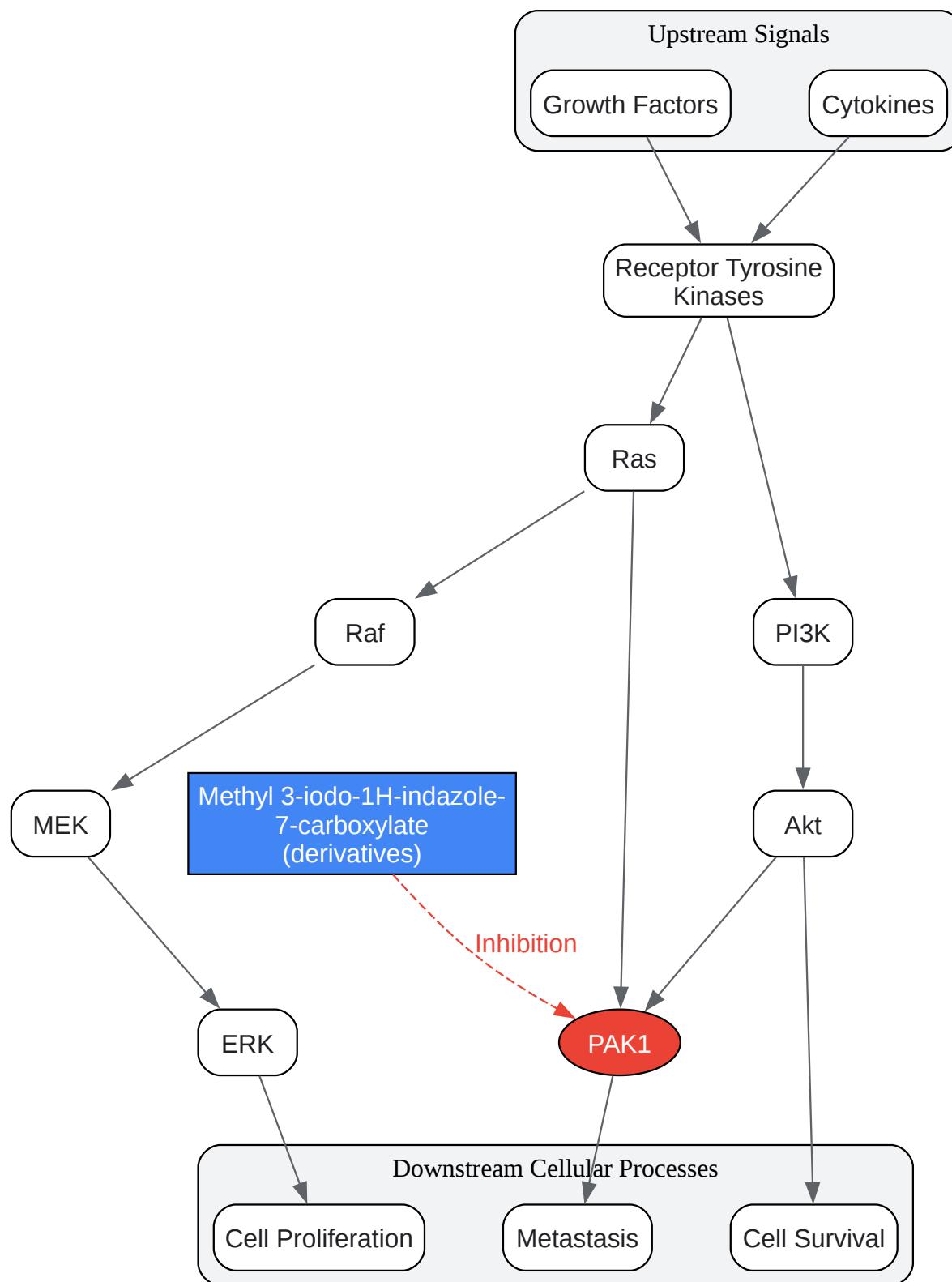
Potential Applications in Drug Discovery

The indazole-3-carboxamide scaffold, which can be readily synthesized from **Methyl 3-iodo-1H-indazole-7-carboxylate**, is a key pharmacophore in a variety of kinase inhibitors.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Kinase Inhibition

Numerous studies have highlighted the potential of indazole derivatives as potent inhibitors of various kinases involved in cancer and other diseases.

- p21-Activated Kinase 1 (PAK1) Inhibition: The 1H-indazole-3-carboxamide moiety is a well-established scaffold for the development of PAK1 inhibitors.^{[5][7][8][9]} PAK1 is a crucial node in signaling pathways that regulate cell proliferation, survival, and motility, making it an attractive target in oncology.^{[8][9]} Structure-activity relationship (SAR) studies on related compounds suggest that modifications at the 7-position of the indazole ring can influence the compound's physicochemical properties and, consequently, its biological activity.^[9]
- Other Kinase Targets: The versatility of the indazole scaffold has led to the development of inhibitors for other kinases, including ERK1/2 and GSK-3.^{[4][6]} The 3-iodo substituent on **Methyl 3-iodo-1H-indazole-7-carboxylate** serves as a convenient handle for introducing further diversity through cross-coupling reactions, enabling the exploration of a wide chemical space for targeting different kinase active sites.

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Caption: Potential role of indazole derivatives as PAK1 inhibitors in oncogenic signaling.

Conclusion

Methyl 3-iodo-1H-indazole-7-carboxylate is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility is particularly evident in the field of kinase inhibitor discovery, where the indazole scaffold has proven to be highly effective. The synthetic route outlined in this guide, based on established chemical transformations, provides a clear path for its preparation. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

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